Home > Products > Screening Compounds P58527 > 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline - 596788-79-3

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3136724
CAS Number: 596788-79-3
Molecular Formula: C18H18F3NO2
Molecular Weight: 337.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Investigating the Therapeutic Potential of DNase I Inhibitors: Given the emerging role of DNase I in various pathological conditions, further research is warranted to explore the therapeutic potential of 1,2,3,4-tetrahydroisoquinoline-based DNase I inhibitors. []

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline and is described as a potential therapeutic agent. It is mentioned as a specific example within a patent focused on this class of compounds. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substitution at the 1-position. While the target compound has a 4-(trifluoromethyl)phenyl group directly attached, this related compound features an ethyl spacer between the tetrahydroisoquinoline and the 4-(trifluoromethyl)phenyl moiety. Additionally, it possesses an acetamide side chain at the 2-position. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. It can be synthesized via a diastereoselective route involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This chiral tetrahydroisoquinoline derivative can be synthesized enantiospecifically starting from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). The synthesis involves the formation of a chromium tricarbonyl complex and subsequent acid-promoted cyclization. [, ]
  • Relevance: This compound, like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in their substituents at the 1- and 4-positions. This compound features a methyl group at the 2-position and a phenyl group at the 4-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. [, ]

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits antibacterial activity against a range of bacterial strains, including Bacillus cerus, Escherichia coli, and Pseudomonas aeruginosa. Its crystal structure reveals a distorted half-chair conformation of the tetrahydroisoquinoline ring. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at the 1-, 2-, 3-, and 4-positions. This compound has a benzyl group at the 2-position, a furan-3-yl group at the 3-position, and a (2-phenyl-1H-inden-1-ylidene) group at the 4-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2-, 3-, or 4-positions. []

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound acts as an inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) uptake. Notably, the (4S)-enantiomer exhibits a higher potency for this activity compared to the (4R)-enantiomer. []
  • Relevance: This compound, like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. They differ in the substituent at the 1-position. While the target compound has a 4-(trifluoromethyl)phenyl group, this related compound has a phenyl group at the 4-position. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor to novel chiral catalysts. Its crystal structure reveals a half-boat conformation of the tetrahydroisoquinoline ring, with the 1-phenyl and 3-carboxylate groups in trans configuration. []
  • Relevance: Both this compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. They differ in their substituents at the 1- and 3-positions. This related compound has a phenyl group at the 1-position and a methyl carboxylate group at the 3-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 3-position. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This synthetic analog of isoquinoline alkaloids displays analgesic and anti-inflammatory effects. It shows promising results in animal models of pain and inflammation. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in their substituent at the 1-position. This compound has a 4'-dimethylaminophenyl group at the 1-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is structurally similar to certain beta-blockers. X-ray crystallography reveals a twist conformation for the saturated part of its isoquinoline moiety, with the phenyl substituent in an equatorial position. []
  • Relevance: This compound is closely related to 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 1-position. This related compound has a phenyl group, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

  • Compound Description: This compound's crystal structure has been elucidated, revealing details about its conformation and molecular packing. Notably, its piperidine ring adopts a half-chair conformation. []
  • Relevance: Both this compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in the substituents at the 1-, 2-, and 3-positions. This related compound has a phenyl group at the 1-position, a benzyl group at the 2-position, and a benzhydrylcarbamoyl group at the 3-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2- or 3-positions. Additionally, this related compound exists as an N-oxide. []

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

  • Compound Description: This compound's absolute stereochemistry has been determined to be R,S at the 1- and 3-positions, respectively. It features an intramolecular N—H⋯N hydrogen bond. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both have the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key differences are the substituents at the 1-, 2-, and 3-positions. This related compound has a phenyl group at the 1-position, a benzyl group at the 2-position, and a benzhydrylcarbothioamide group at the 3-position. The target compound, on the other hand, has a 4-(trifluoromethyl)phenyl group at the 1-position and lacks substituents at the 2- and 3-positions. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) and is under investigation as a potential treatment for stable angina and atrial fibrillation. Studies show it is primarily taken up by the liver via OATP1B1 and excreted in bile via MDR1. [, , , , ]

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is another precursor to novel chiral catalysts. The crystal structure shows its heterocyclic ring adopting a half-chair conformation. Intermolecular C—H⋯O interactions contribute to its three-dimensional network within the crystal packing. []
  • Relevance: Like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, this compound contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. They differ in their substituents at the 1-, 2-, and 3-positions. This related compound has a phenyl group at the 1-position, a benzyl group at the 2-position, and a methyl carboxylate group at the 3-position. The target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2- or 3-positions. []

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound acts as an organocatalyst and possesses a tetrahydroisoquinoline backbone. The crystal structure highlights a half-boat conformation of the heterocyclic ring. []
  • Compound Description: Structural analysis of this compound confirms previous configurational assignments. Its heterocyclic fragment adopts a half-chair conformation in the solid state. []

(4RS)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound's crystal structure reveals two independent molecules (A and B) in the asymmetric unit, exhibiting conformational differences. Both molecules display methoxy groups coplanar with the benzene ring and phenyl rings rotated out of conjugation with the isoquinoline system. []
  • Relevance: This compound is structurally similar to 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The difference lies in the position of the phenyl substituent. This compound has the phenyl group at the 4-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758. Studies suggest it is secreted into urine via hOCT2/rOct2 and potentially taken up by the liver via hOCT1/rOct1. []

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits anticonvulsant activity in animal models of epilepsy, specifically demonstrating efficacy against audiogenic seizures in DBA/2 mice. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituents at the 1- and 2-positions. This related compound has a 4'-methylphenyl group at the 1-position and an acetyl group at the 2-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 2-position. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound's crystal structure has been analyzed, providing insights into its conformation and the lack of classical hydrogen bonds or π–π interactions within its crystal packing. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in the substituents at the 1- and 3-positions. This related compound has a phenyl group at the 1-position and a 4-phenyl-1,3-thiazole group at the 3-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 3-position. []

[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate

  • Compound Description: This compound is a precursor to ligands used in catalysis. Its crystal structure reveals a half-chair conformation of the N-heterocycle and a dihedral angle of 77.29 (13)° between the benzene rings. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituents at the 1- and 3-positions. The related compound has a phenyl group at the 1-position and a methanol group at the 3-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and lacks any substituent at the 3-position. []

(1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as an intermediate in the synthesis of enantiomerically pure alkaloids. Its molecular conformation is primarily influenced by intramolecular interactions. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. Key differences lie in the substituents at the 1- and 2-positions. This related compound has a trifluoromethyl and a p-tolylsulfinylmethyl group attached to the 1-position and a methyl group at the 2-position. The target compound, on the other hand, has a 4-(trifluoromethyl)phenyl group at the 1-position and lacks a substituent at the 2-position. []

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is a precursor to novel chiral catalysts. Crystallographic analysis indicates the absence of hydrogen bonding within its structure. []
  • Relevance: Both this compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. They differ in their substituents at the 1- and 3-positions. This related compound has a 4-methoxyphenyl group at the 1-position and a methyl carboxylate group at the 3-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 3-position. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound's crystal structure has been analyzed, revealing a half-chair conformation for its piperidine ring. The crystal packing is stabilized by C–H...O hydrogen bonds, leading to a twisted supramolecular chain along the b-axis direction. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. They differ in the substituents at the 1-, 2-, 3-, and 4-positions. This related compound has a benzyl group at the 2-position, a naphthalen-1-yl group at the 3-position, and a (9H-fluoren-9-ylidene) group at the 4-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2-, 3-, or 4-positions. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a scaffold for developing potent and safe modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), which is a significant obstacle in cancer chemotherapy. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The key difference is the substituent at the 2-position. This related compound has a 2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl group at the 2-position, while the target compound has no substituent at the 2-position. []

trans-2,3-Dimethyl-4-phenyl-6,7-dimethoxytetrahydroisoquinoline

  • Compound Description: This compound can be synthesized with high diastereoselectivity through acid-promoted cyclizations of N-benzylethanolamines. Its synthesis is noteworthy for its stereochemical control. [, ]

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative, isolated from plants like Phellodendron amurense Rupr., exhibits potent hypotensive and bronchodilating properties. It acts as a catechol-O-methyltransferase (COMT) inhibitor, enhancing the effects of catecholamines. []

(R)-Salsolinol ((R)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)

  • Compound Description: (R)-Salsolinol is a dopamine-derived tetrahydroisoquinoline. Studies suggest its N-methylated derivative may act as a dopaminergic neurotoxin. It's found to be N-methylated in rat brains, particularly in the substantia nigra. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound can be synthesized using the Pummerer reaction, specifically through the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide. [, ]

1-(3,4-Dimethoxy)phenylcycloalkanmethanamine and 4-(3,4-Dimethoxyphenyl)tetrahydropyran-4-methanamine

  • Compound Description: These compounds are intermediates in the synthesis of new benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines with potential antiarrhythmic activity. []
  • Relevance: While not tetrahydroisoquinolines themselves, these compounds are precursors to derivatives that share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. These precursors contribute to forming the spirocyclic system and the benzodioxol substituent in the final products. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibits deoxyribonuclease I (DNase I) inhibitory activity with an IC50 value of 134.35 ± 11.38 μM. It shows potential as a lead compound for developing novel DNase I inhibitors. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 1-position. This related compound has a propan-2-one group at the 1-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

1-(Substituted phenyl)-6,7-dimethoxy-3,4-dihydroisoquinolines and 1-(Substituted phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These series of compounds were studied to understand how inductive and resonance effects of phenyl substituents propagate within the dihydroisoquinoline and tetrahydroisoquinoline systems. The research employed 13C and 15N NMR chemical shifts and ab initio calculations to analyze the impact of different substituents on the electronic properties of these molecules. []
  • Relevance: These compounds are structurally similar to 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, as they share the common 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The key difference lies in the substituent at the 1-position. While the target compound has a 4-(trifluoromethyl)phenyl group, these related compounds have various substituted phenyl groups, allowing for a systematic investigation of substituent effects on the electronic properties of the tetrahydroisoquinoline system. []

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, structurally related to benzoisogranatanines, was synthesized and studied for their potential pharmacological activities. Their synthesis involved lithium aluminum hydride reduction, bromination, and dehydrobromination steps. []

2-Benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium iodide

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography. The molecule adopts a conformation where ring A is in a half-chair form, and the 1-phenyl and 2-benzyl substituents are trans diaxial. []

1-Phenyl-1,2,3,4-tetrahydroisoquinolines and 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines

  • Compound Description: These compounds were synthesized and evaluated as D1 dopamine antagonists. The research aimed to explore the structure-activity relationships of these compounds and identify structural features important for D1 receptor binding. []
  • Relevance: The 1-phenyl-1,2,3,4-tetrahydroisoquinolines share the core 1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituent at the 1-position and the lack of methoxy groups at positions 6 and 7. These related compounds have a phenyl group at the 1-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []
Overview

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities, including potential therapeutic effects. The specific structure of this compound includes a tetrahydroisoquinoline core substituted with methoxy and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.

Source and Classification

This compound can be classified under the category of alkaloids due to its isoquinoline structure. Alkaloids are nitrogen-containing compounds often found in plants and are known for their pharmacological effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the compound in biological systems.

Synthesis Analysis

Methods

The synthesis of 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: Starting from appropriate precursors such as phenylpropenes or other substituted phenols, cyclization can be employed to form the tetrahydroisoquinoline backbone.
  2. Substitution Reactions: The introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  3. Fluorination: The trifluoromethyl group can be introduced using electrophilic fluorination techniques or by utilizing trifluoromethylating agents such as trifluoromethyl sulfonic anhydride.

Technical Details

The synthesis may require careful control of reaction conditions (temperature, solvent choice) to optimize yields and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline can be depicted as follows:

  • Core Structure: Tetrahydroisoquinoline
  • Substituents:
    • Two methoxy groups at positions 6 and 7
    • A trifluoromethyl group at position 4 of the phenyl ring

Data

The molecular formula is C16H16F3N1O2C_{16}H_{16}F_3N_1O_2, with a molecular weight of approximately 321.30 g/mol. The compound's structure can be represented in various chemical drawing software for visualization.

Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline may undergo several chemical reactions:

  1. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
  2. Oxidation: The methoxy groups may be oxidized under certain conditions to form corresponding aldehydes or acids.
  3. Hydrogenation: The double bonds within the isoquinoline structure can be hydrogenated to yield saturated derivatives.

Technical Details

Each reaction must be carefully monitored using chromatographic techniques to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline often involves interaction with specific biological targets:

  • Receptor Binding: It may act on neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing neurological pathways.
  • Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways.

Data

Studies on similar compounds suggest that modifications in substituents significantly alter binding affinities and biological activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to light due to potential photodegradation.

Relevant Data or Analyses

Thermal analysis methods (e.g., differential scanning calorimetry) can provide insights into the thermal stability and phase transitions of the compound.

Applications

Scientific Uses

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has potential applications in:

  • Pharmaceutical Development: Investigated for its neuropharmacological properties and potential use as an antidepressant or anxiolytic agent.
  • Research Tools: Used in studies exploring receptor interactions and signaling pathways related to mental health disorders.

Properties

CAS Number

596788-79-3

Product Name

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C18H18F3NO2

Molecular Weight

337.342

InChI

InChI=1S/C18H18F3NO2/c1-23-15-9-12-7-8-22-17(14(12)10-16(15)24-2)11-3-5-13(6-4-11)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3

InChI Key

AEMIRCPNFVHJCV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.